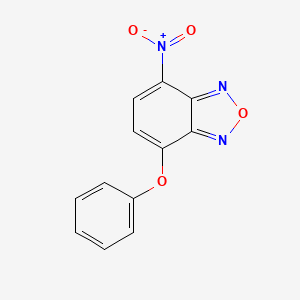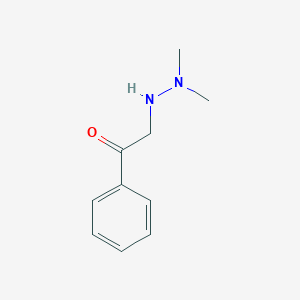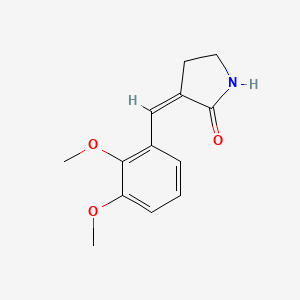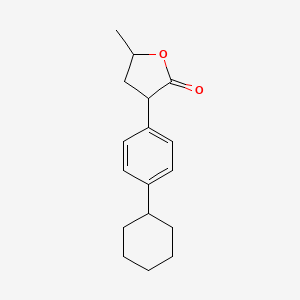![molecular formula C18H13N3O3S B12909763 2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline CAS No. 50828-21-2](/img/structure/B12909763.png)
2-Amino-4-hydroxy-5-[2-naphthylsulfonyl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one is a quinazoline derivative known for its diverse biological activities Quinazolines are a class of heterocyclic compounds that have been extensively studied due to their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one typically involves the condensation of naphthyl-substituted cyclohexenones with guanidine in the presence of sodium ethoxide (NaOEt) . This reaction proceeds under mild conditions and yields the desired quinazoline derivative with high efficiency. The reaction can be summarized as follows:
Condensation Reaction: Naphthyl-substituted cyclohexenones react with guanidine in the presence of NaOEt.
Cyclization: The intermediate formed undergoes cyclization to yield the quinazoline derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives.
Applications De Recherche Scientifique
2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinazolin-4(1H)-one: Lacks the naphthalen-2-ylsulfonyl group, resulting in different biological activities.
5-(Naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
2-Amino-5-(naphthalen-2-ylsulfonyl)quinazolin-4(1H)-one is unique due to the presence of both the amino and naphthalen-2-ylsulfonyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
50828-21-2 |
|---|---|
Formule moléculaire |
C18H13N3O3S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
2-amino-5-naphthalen-2-ylsulfonyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H13N3O3S/c19-18-20-14-6-3-7-15(16(14)17(22)21-18)25(23,24)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H3,19,20,21,22) |
Clé InChI |
UVCMKAZCJGOHLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=CC=CC4=C3C(=O)NC(=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B12909684.png)



![4-Methoxy-6-methyl-2-(prop-1-en-2-yl)furo[2,3-a]acridin-11(6H)-one](/img/structure/B12909700.png)





![3-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12909742.png)
![3-(4-(Benzyloxy)phenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909747.png)


